N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains trifluoromethyl groups, which are known to enhance the chemical stability and biological activity of molecules. The presence of hydroxy and methoxy groups further contributes to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3,5-bis(trifluoromethyl)benzene, followed by the formation of Grignard reagents . These intermediates are then reacted with appropriate electrophiles to introduce the hydroxy and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, while the hydroxy and methoxy groups facilitate hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)aniline: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
634184-95-5 |
---|---|
Molecular Formula |
C16H11F6NO3 |
Molecular Weight |
379.25 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide |
InChI |
InChI=1S/C16H11F6NO3/c1-26-12-4-2-3-11(24)13(12)14(25)23-10-6-8(15(17,18)19)5-9(7-10)16(20,21)22/h2-7,24H,1H3,(H,23,25) |
InChI Key |
WDOGHGPJJQYQRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.